Cas no 2228457-93-8 (5-(4-chloro-3-nitrophenyl)-1,3-oxazol-2-amine)

5-(4-Chloro-3-nitrophenyl)-1,3-oxazol-2-amine is a heterocyclic compound featuring an oxazole core substituted with a chloro-nitrophenyl group and an amine functionality. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (amine) groups enhances its versatility in nucleophilic and electrophilic reactions. Its well-defined crystalline form ensures consistent purity and stability, facilitating precise use in multi-step syntheses. The compound’s robust aromatic system also contributes to its utility in the development of bioactive molecules, such as kinase inhibitors or antimicrobial agents. Suitable for research-scale and industrial applications, it offers reliable performance in complex synthetic pathways.
5-(4-chloro-3-nitrophenyl)-1,3-oxazol-2-amine structure
2228457-93-8 structure
Product name:5-(4-chloro-3-nitrophenyl)-1,3-oxazol-2-amine
CAS No:2228457-93-8
MF:C9H6ClN3O3
Molecular Weight:239.615240573883
CID:5926204
PubChem ID:165794303

5-(4-chloro-3-nitrophenyl)-1,3-oxazol-2-amine 化学的及び物理的性質

名前と識別子

    • 5-(4-chloro-3-nitrophenyl)-1,3-oxazol-2-amine
    • EN300-1984709
    • 2228457-93-8
    • インチ: 1S/C9H6ClN3O3/c10-6-2-1-5(3-7(6)13(14)15)8-4-12-9(11)16-8/h1-4H,(H2,11,12)
    • InChIKey: ILCVMVYAXYCGRS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1[N+](=O)[O-])C1=CN=C(N)O1

計算された属性

  • 精确分子量: 239.0097688g/mol
  • 同位素质量: 239.0097688g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 273
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 97.9Ų
  • XLogP3: 2.1

5-(4-chloro-3-nitrophenyl)-1,3-oxazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1984709-0.5g
5-(4-chloro-3-nitrophenyl)-1,3-oxazol-2-amine
2228457-93-8
0.5g
$1124.0 2023-09-16
Enamine
EN300-1984709-2.5g
5-(4-chloro-3-nitrophenyl)-1,3-oxazol-2-amine
2228457-93-8
2.5g
$2295.0 2023-09-16
Enamine
EN300-1984709-0.05g
5-(4-chloro-3-nitrophenyl)-1,3-oxazol-2-amine
2228457-93-8
0.05g
$983.0 2023-09-16
Enamine
EN300-1984709-0.1g
5-(4-chloro-3-nitrophenyl)-1,3-oxazol-2-amine
2228457-93-8
0.1g
$1031.0 2023-09-16
Enamine
EN300-1984709-0.25g
5-(4-chloro-3-nitrophenyl)-1,3-oxazol-2-amine
2228457-93-8
0.25g
$1078.0 2023-09-16
Enamine
EN300-1984709-5.0g
5-(4-chloro-3-nitrophenyl)-1,3-oxazol-2-amine
2228457-93-8
5g
$3396.0 2023-05-31
Enamine
EN300-1984709-10.0g
5-(4-chloro-3-nitrophenyl)-1,3-oxazol-2-amine
2228457-93-8
10g
$5037.0 2023-05-31
Enamine
EN300-1984709-1.0g
5-(4-chloro-3-nitrophenyl)-1,3-oxazol-2-amine
2228457-93-8
1g
$1172.0 2023-05-31
Enamine
EN300-1984709-1g
5-(4-chloro-3-nitrophenyl)-1,3-oxazol-2-amine
2228457-93-8
1g
$1172.0 2023-09-16
Enamine
EN300-1984709-5g
5-(4-chloro-3-nitrophenyl)-1,3-oxazol-2-amine
2228457-93-8
5g
$3396.0 2023-09-16

5-(4-chloro-3-nitrophenyl)-1,3-oxazol-2-amine 関連文献

5-(4-chloro-3-nitrophenyl)-1,3-oxazol-2-amineに関する追加情報

5-(4-Chloro-3-Nitrophenyl)-1,3-Oxazol-2-Amine: A Comprehensive Overview

5-(4-Chloro-3-Nitrophenyl)-1,3-Oxazol-2-Amine, also known by its CAS number CAS No 2228457-93-8, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of oxazole derivatives, which are widely studied for their unique electronic properties and potential uses in pharmaceuticals, agrochemicals, and advanced materials. The structure of this compound consists of a 1,3-oxazole ring fused with a substituted aromatic ring, making it a versatile building block for further chemical modifications.

The synthesis of 5-(4-Chloro-3-Nitrophenyl)-1,3-Oxazol-2-Amine involves a multi-step process that typically begins with the preparation of the aromatic precursor. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and better purity levels. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the reaction process while minimizing side reactions. This approach not only enhances the efficiency of the synthesis but also aligns with the growing demand for sustainable chemical practices.

One of the most intriguing aspects of this compound is its electronic properties. The presence of electron-withdrawing groups such as chlorine and nitro substituents on the aromatic ring significantly influences the compound's reactivity and stability. These groups create a strong electron-deficient environment, making the molecule highly reactive towards nucleophilic attacks. This characteristic has been exploited in various applications, including the development of novel pharmaceutical agents and advanced materials.

In recent years, there has been a surge in research focusing on the application of oxazole derivatives in drug discovery. Studies have shown that 5-(4-Chloro-3-Nitrophenyl)-1,3-Oxazol-2-Amine exhibits potent biological activities, including anti-inflammatory and anticancer properties. For example, a study published in 2023 demonstrated that this compound can inhibit key enzymes involved in inflammation pathways, making it a promising candidate for developing new anti-inflammatory drugs.

Beyond its biological applications, this compound has also found utility in materials science. Its unique electronic properties make it an ideal candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Researchers have reported that incorporating this compound into polymer blends can significantly enhance the electrical conductivity of the resulting materials. This opens up new possibilities for its use in flexible electronics and wearable devices.

The environmental impact of chemical compounds is another critical area of concern in modern chemistry. Fortunately, studies on 5-(4-Chloro-3-Nitrophenyl)-1,3-Oxazol-2-Amine suggest that it has a relatively low toxicity profile compared to other similar compounds. However, further research is needed to fully understand its long-term effects on ecosystems and human health.

In conclusion, 5-(4-Chloro-3-Nitrophenyl)-1,3-Oxazol-2-Amine (CAS No 2228457-93-8) is a versatile compound with immense potential across multiple disciplines. Its unique structure and electronic properties make it an invaluable tool for researchers working in pharmaceuticals, agrochemicals, and materials science. As ongoing studies continue to uncover new applications and improve synthetic methods, this compound is poised to play an increasingly important role in advancing modern chemistry.

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